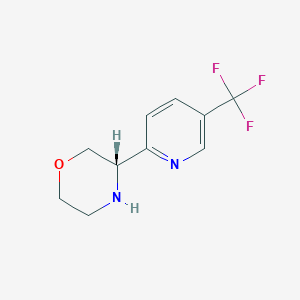
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine typically involves the reaction of 5-(trifluoromethyl)pyridine with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microfluidic reactors can be employed to achieve precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction could result in a partially or fully reduced pyridine ring.
Scientific Research Applications
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)pyridin-2-ol
- Imidazo[1,2-a]pyridines
Uniqueness
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is unique due to the presence of both a trifluoromethyl group and a morpholine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H11F3N2O |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
(3S)-3-[5-(trifluoromethyl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)7-1-2-8(15-5-7)9-6-16-4-3-14-9/h1-2,5,9,14H,3-4,6H2/t9-/m1/s1 |
InChI Key |
IFSOBWSSXYQNIZ-SECBINFHSA-N |
Isomeric SMILES |
C1COC[C@@H](N1)C2=NC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1COCC(N1)C2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















